molecular formula C14H9F3N2O B12867747 2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine

2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12867747
M. Wt: 278.23 g/mol
InChI Key: GWKDJVNPVPBGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains a trifluoromethoxy group, a phenyl group, and a pyrrolo[2,3-b]pyridine core. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can significantly influence the compound’s chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions can be tailored to achieve efficient production while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted heterocycles and phenyl-substituted pyrrolopyridines. Examples include:

Uniqueness

2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of a trifluoromethoxy group, a phenyl group, and a pyrrolo[2,3-b]pyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H9F3N2O

Molecular Weight

278.23 g/mol

IUPAC Name

3-phenyl-2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H9F3N2O/c15-14(16,17)20-13-11(9-5-2-1-3-6-9)10-7-4-8-18-12(10)19-13/h1-8H,(H,18,19)

InChI Key

GWKDJVNPVPBGTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=CC=N3)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.